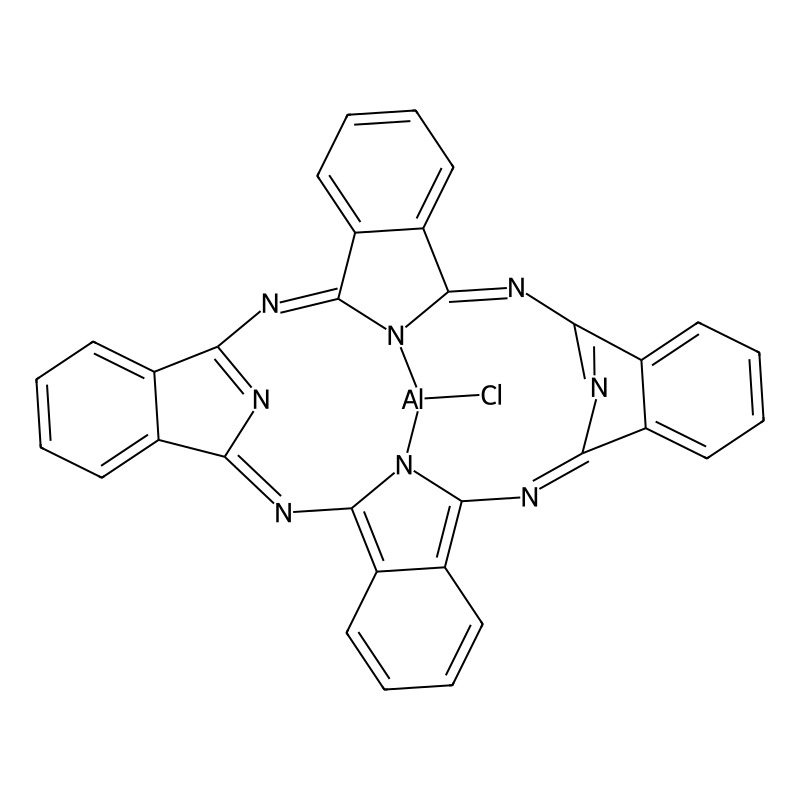

Aluminum phthalocyanine chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Aluminum phthalocyanine chloride (AlPcCl, CAS: 14154-42-8) is a non-planar metallophthalocyanine characterized by a central aluminum atom coordinated to an axial chloride ligand. This specific axial substitution fundamentally alters the molecule's physical and electronic properties compared to standard planar phthalocyanines. In industrial and advanced research settings, AlPcCl is primarily procured for its distinct solubility profile, its utility as a highly reactive synthetic precursor, and its specialized optoelectronic behavior. The out-of-plane Al-Cl bond prevents severe face-to-face π-π stacking, which enhances processability in organic solvents and preserves its photophysical activity, making it a critical material for organic photovoltaics, thin-film electronics, and photosensitizer development[1].

Generic substitution of AlPcCl with more common planar analogs, such as Copper phthalocyanine (CuPc) or Zinc phthalocyanine (ZnPc), routinely fails in both synthetic and device-manufacturing workflows. Planar phthalocyanines lack an axial ligand, leading to intense intermolecular π-π stacking that drastically reduces solubility and quenches excited-state photophysics through rapid non-radiative decay. Furthermore, from a synthetic perspective, planar analogs offer no axial coordination site, rendering them unusable as direct precursors for axially functionalized architectures. In thin-film applications, the absence of the polar Al-Cl bond in generic substitutes eliminates the ability to control molecular orientation via substrate templating, resulting in suboptimal charge transport and mismatched energy levels at device interfaces [1].

Axial Reactivity for Single-Step Precursor Synthesis

Aluminum phthalocyanine chloride is highly effective as a synthetic precursor because the Al-Cl bond is highly susceptible to nucleophilic substitution. This allows for the direct synthesis of axially substituted derivatives (e.g., AlPc-OH, AlPc-OR, or polymer-conjugated AlPcs) under standard basic conditions. In contrast, planar metallophthalocyanines like Zinc phthalocyanine (ZnPc) or Copper phthalocyanine (CuPc) lack an axial reactive site, restricting functionalization entirely to the peripheral macrocycle positions, which typically requires complex de novo synthesis rather than simple post-metalation modification [1].

| Evidence Dimension | Availability of reactive coordination site |

| Target Compound Data | Contains a reactive Al-Cl bond enabling direct axial nucleophilic substitution |

| Comparator Or Baseline | Planar CuPc / ZnPc (No axial reactive sites available) |

| Quantified Difference | Enables 1-step axial functionalization vs. multi-step peripheral synthesis |

| Conditions | Standard nucleophilic substitution conditions (e.g., with alcohols/phenols and base) |

Procurement of AlPcCl provides a highly versatile, single-step starting material for developing custom functionalized phthalocyanine libraries.

Open-Circuit Voltage (Voc) Enhancement in Organic Photovoltaics

In organic photovoltaic (OPV) devices, substituting the industry-standard Copper phthalocyanine (CuPc) with AlPcCl significantly alters device energetics and morphology. The presence of the axial chloride ligand disrupts crystalline packing, yielding a more amorphous active layer when blended with fullerenes like C60. Furthermore, AlPcCl possesses a deeper HOMO level than CuPc, which directly translates to a larger open-circuit voltage (Voc) in identical device architectures, achieving power conversion efficiencies up to 2.1% while simultaneously extending the absorption profile further into the near-infrared region [1].

| Evidence Dimension | Open-Circuit Voltage (Voc) and Thin-Film Packing |

| Target Compound Data | Deeper HOMO level yielding higher Voc; amorphous blend morphology |

| Comparator Or Baseline | CuPc (Shallower HOMO; highly crystalline packing) |

| Quantified Difference | Significantly larger Voc and extended near-IR absorption profile |

| Conditions | ClAlPc:C60 vs CuPc:C60 planar or bulk heterojunction OPV devices |

For optoelectronic device fabrication, AlPcCl is selected over CuPc when higher open-circuit voltages and broader near-IR harvesting are required.

Singlet Oxygen Quantum Yield for Photosensitizer Benchmarking

The efficiency of a photosensitizer is heavily dependent on its ability to generate singlet oxygen without being quenched by self-aggregation. AlPcCl demonstrates a high singlet oxygen quantum yield (ΦΔ) of approximately 0.35 to 0.42 in non-aggregating environments. The axial chloride ligand sterically hinders the severe H-type aggregation that plagues planar metal-free or transition-metal phthalocyanines in solution. This makes AlPcCl a highly reliable baseline material for photophysical assays and a highly quantitative starting point for developing targeted agents compared to highly aggregating planar analogs [1].

| Evidence Dimension | Singlet Oxygen Quantum Yield (ΦΔ) |

| Target Compound Data | ΦΔ = 0.35 - 0.42 (in disaggregated state) |

| Comparator Or Baseline | Planar unsubstituted phthalocyanines (Highly quenched ΦΔ due to aggregation) |

| Quantified Difference | Maintained high quantum yield (~0.4) due to steric prevention of severe face-to-face π-π stacking |

| Conditions | Measured in organic solvents or micellar systems using DPBF scavengers |

Buyers developing ROS-generating materials must select AlPcCl over planar analogs to avoid aggregation-induced quenching of photophysical activity.

Hole Mobility and Structural Templating in Thin Films

AlPcCl exhibits highly reproducible charge transport properties when deposited as a thin film, which is critical for its use in sensors and electronic devices. Vacuum-sublimed AlPcCl films can achieve intrinsic hole mobilities (μ) on the order of 1 × 10^-3 cm^2 V^-1 s^-1 under optimized deposition conditions. The distinct permanent dipole introduced by the Al-Cl bond allows the molecules to be structurally templated by substrates (e.g., forming well-aligned Cl-up or Cl-down configurations on CVD graphene), providing a level of orientational control during manufacturing that is not possible with symmetrical, non-polar phthalocyanines [1].

| Evidence Dimension | Intrinsic Hole Mobility and Orientational Control |

| Target Compound Data | μ ≈ 1 × 10^-3 cm^2 V^-1 s^-1; highly tunable molecular orientation (Cl-up/down) |

| Comparator Or Baseline | Symmetrical planar phthalocyanines (Lack permanent out-of-plane dipole for templating) |

| Quantified Difference | Enables deterministic molecular orientation at the electrode interface |

| Conditions | Vacuum-sublimed thin films on templating substrates (e.g., CVD graphene or Ag) |

Engineers requiring precise control over interfacial charge transport and molecular orientation should procure AlPcCl due to its distinct polar axis.

Precursor for Custom Phthalocyanine Synthesis

Due to the highly reactive out-of-plane Al-Cl bond, AlPcCl is the primary starting material for synthesizing custom axially functionalized phthalocyanines. It is widely procured by synthetic chemists to produce AlPc-alkoxides, AlPc-siloxides, and polymer-conjugated derivatives without the need to modify the peripheral isoindole rings [1].

Donor Material in Near-IR Organic Photovoltaics

AlPcCl is a highly effective donor material for planar and bulk heterojunction OPVs. Its deep HOMO level and non-planar structure provide a higher open-circuit voltage and a more favorable amorphous blend morphology with fullerene acceptors compared to standard planar CuPc[2].

Baseline Photosensitizer in ROS-Generation Assays

Because its axial ligand prevents severe aggregation-induced quenching, AlPcCl serves as a reliable, high-yield singlet oxygen generator (ΦΔ ~ 0.4). It is frequently utilized as a quantitative benchmark in photophysical studies and as a core building block for advanced photodynamic materials[1].

Active Layer in Oriented Thin-Film Electronics

For advanced organic electronic devices requiring precise interfacial energy alignment, AlPcCl is selected over symmetrical analogs. Its permanent dipole allows for deterministic molecular orientation (Cl-up or Cl-down) when deposited on templating substrates like CVD graphene, optimizing charge transport pathways [2].

References

- [1] Mroz, P. et al. (2019). Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy. Anticancer Research, 39(7), 3383-3390.

- [2] Wang, Y., et al. (2011). Chemical vapor deposition graphene as structural template to control interfacial molecular orientation of chloroaluminium phthalocyanine. Applied Physics Letters, 99(8), 083305.

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

MeSH Pharmacological Classification

Dates

2: Kuzyniak W, Ermilov EA, Atilla D, Gürek AG, Nitzsche B, Derkow K, Hoffmann B, Steinemann G, Ahsen V, Höpfner M. Tetra-triethyleneoxysulfonyl substituted zinc phthalocyanine for photodynamic cancer therapy. Photodiagnosis Photodyn Ther. 2016 Mar;13:148-57. doi: 10.1016/j.pdpdt.2015.07.001. Epub 2015 Jul 7. Review. PubMed PMID: 26162500.

3: Mfouo-Tynga I, Abrahamse H. Cell death pathways and phthalocyanine as an efficient agent for photodynamic cancer therapy. Int J Mol Sci. 2015 May 6;16(5):10228-41. doi: 10.3390/ijms160510228. Review. PubMed PMID: 25955645; PubMed Central PMCID: PMC4463643.

4: Sorokin AB. Phthalocyanine metal complexes in catalysis. Chem Rev. 2013 Oct 9;113(10):8152-91. doi: 10.1021/cr4000072. Epub 2013 Jun 19. Review. PubMed PMID: 23782107.

5: Jiang Z, Shao J, Yang T, Wang J, Jia L. Pharmaceutical development, composition and quantitative analysis of phthalocyanine as the photosensitizer for cancer photodynamic therapy. J Pharm Biomed Anal. 2014 Jan;87:98-104. doi: 10.1016/j.jpba.2013.05.014. Epub 2013 May 18. Review. PubMed PMID: 23746989.

6: Yaku H, Murashima T, Miyoshi D, Sugimoto N. Specific binding of anionic porphyrin and phthalocyanine to the G-quadruplex with a variety of in vitro and in vivo applications. Molecules. 2012 Sep 5;17(9):10586-613. doi: 10.3390/molecules170910586. Review. PubMed PMID: 22951397.

7: Jia X, Jia L. Nanoparticles improve biological functions of phthalocyanine photosensitizers used for photodynamic therapy. Curr Drug Metab. 2012 Oct;13(8):1119-22. Review. PubMed PMID: 22380016.

8: Liao PN, Pillai S, Kloz M, Gust D, Moore AL, Moore TA, Kennis JT, van Grondelle R, Walla PJ. On the role of excitonic interactions in carotenoid-phthalocyanine dyads and implications for photosynthetic regulation. Photosynth Res. 2012 Mar;111(1-2):237-43. doi: 10.1007/s11120-011-9690-9. Epub 2011 Sep 23. Review. PubMed PMID: 21948493.

9: Lam M, Hsia AH, Liu Y, Guo M, Swick AR, Berlin JC, McCormick TS, Kenney ME, Oleinick NL, Cooper KD, Baron ED. Successful cutaneous delivery of the photosensitizer silicon phthalocyanine 4 for photodynamic therapy. Clin Exp Dermatol. 2011 Aug;36(6):645-51. doi: 10.1111/j.1365-2230.2010.03989.x. Epub 2011 May 30. Review. PubMed PMID: 21623875; PubMed Central PMCID: PMC3140567.

10: Bottari G, de la Torre G, Guldi DM, Torres T. Covalent and noncovalent phthalocyanine-carbon nanostructure systems: synthesis, photoinduced electron transfer, and application to molecular photovoltaics. Chem Rev. 2010 Nov 10;110(11):6768-816. doi: 10.1021/cr900254z. Epub 2010 Apr 5. Review. PubMed PMID: 20364812.

11: Fukuda T, Kobayashi N. Hydrogenated tetraazaporphyrins--old but new core-modified phthalocyanine analogues. Dalton Trans. 2008 Sep 21;(35):4685-704. doi: 10.1039/b804181d. Epub 2008 Jun 19. Review. PubMed PMID: 18728874.

12: Miller JD, Baron ED, Scull H, Hsia A, Berlin JC, McCormick T, Colussi V, Kenney ME, Cooper KD, Oleinick NL. Photodynamic therapy with the phthalocyanine photosensitizer Pc 4: the case experience with preclinical mechanistic and early clinical-translational studies. Toxicol Appl Pharmacol. 2007 Nov 1;224(3):290-9. Epub 2007 Feb 15. Review. PubMed PMID: 17397888; PubMed Central PMCID: PMC2128784.

13: Gorman SA, Brown SB, Griffiths J. An overview of synthetic approaches to porphyrin, phthalocyanine, and phenothiazine photosensitizers for photodynamic therapy. J Environ Pathol Toxicol Oncol. 2006;25(1-2):79-108. Review. PubMed PMID: 16566711.

14: Valli L. Phthalocyanine-based Langmuir-Blodgett films as chemical sensors. Adv Colloid Interface Sci. 2005 Nov 30;116(1-3):13-44. Epub 2005 Aug 22. Review. PubMed PMID: 16112639.

15: Huang J, Peng Y, Chen N. [Some spectrum methods on the structures of metal phthalocyanine]. Guang Pu Xue Yu Guang Pu Fen Xi. 2001 Feb;21(1):1-6. Review. Chinese. PubMed PMID: 12953564.

16: Ochsner M. Light scattering of human skin: a comparison between zinc (II)-phthalocyanine and photofrin II. J Photochem Photobiol B. 1996 Jan;32(1-2):3-9. Review. PubMed PMID: 8725049.

17: Hayatsu H. Cellulose bearing covalently linked copper phthalocyanine trisulphonate as an adsorbent selective for polycyclic compounds and its use in studies of environmental mutagens and carcinogens. J Chromatogr. 1992 Apr 24;597(1-2):37-56. Review. Erratum in: J Chromatogr 1992 Jun 19;603(1-2):304. PubMed PMID: 1381369.